4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 918515-16-9, molecular formula C₈H₅ClN₂O) is a heterocyclic aldehyde with a fused pyrrolopyridine core. Key properties include:
- Molecular weight: 180.59 g/mol .
- Physical properties: Melting point 179.1°C, density 1.521 g/cm³ .
- Applications: Serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for anticancer agents .
- Safety: Classified as acutely toxic (oral, dermal, inhalation), skin irritant, and specific target organ toxicant .
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWWVLQMUUZZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646886 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918515-16-9 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of the chloro group can be achieved through chlorination reactions, followed by the formation of the pyrrole ring via cyclization reactions. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological targets.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde exerts its effects is often related to its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved can include signal transduction pathways that are crucial for cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS not specified, )
- Structure : Bromine at position 5 vs. chlorine at position 4.
- Synthesis : Prepared via Vilsmeier-Haack reaction (67% yield) using hexamine in acetic acid/water .
- Reactivity : Bromine’s higher leaving-group ability enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, as in compound 11 ).
- NMR Data : Distinct ¹H/¹³C shifts (e.g., CHO at δ 9.93 ppm vs. δ 10.03 ppm in tosylated derivative ).
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190314-86-3)
- Structure : Fluorine at position 4 vs. chlorine.
- Properties : Lower molecular weight (164.14 g/mol) and reduced steric bulk compared to chloro analog .
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS not specified, )
- Structure : Chlorine at position 5.
Ring Isomerism and Substitution Patterns
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1190317-34-0)
- Structure : Pyrrolo[3,2-c]pyridine core vs. [2,3-b] isomer.
- Implications : Altered π-orbital overlap and hydrogen-bonding capacity, influencing binding to biological targets .
3-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 1190309-77-3)
Comparative Data Table
Key Findings
Substituent Position : Chlorine at position 4 (target compound) vs. 5 or 6 alters electronic distribution, directing reactivity in cross-coupling reactions .
Halogen Effects : Bromine analogs offer enhanced leaving-group ability, while fluorine provides metabolic stability .
Synthetic Utility : Chloro derivatives are preferred in anticancer agent synthesis due to balance between reactivity and stability , whereas methylated variants improve pharmacokinetics .
Biological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyridine ring fused to a pyrrole ring, with a chloro substituent at the 4-position and an aldehyde group at the 3-position. This structural configuration contributes to its distinct chemical properties and biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells (4T1) through its interaction with fibroblast growth factor receptors (FGFRs) . This interaction modulates pathways related to cell growth and migration, making it a candidate for targeted cancer therapies.
Table 1: Summary of Anticancer Activity
| Cell Line | Effect | Mechanism of Action |
|---|---|---|
| 4T1 (Breast) | Inhibition of proliferation | FGFR inhibition, apoptosis induction |
| HeLa | Antiproliferative | Kinase inhibition |
| HCT116 | Antiproliferative | Signal transduction modulation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Related pyrrole derivatives have shown activity against various pathogens, indicating that this compound may possess similar properties. For instance, derivatives have been developed that exhibit activity against Mycobacterium tuberculosis .
The mechanisms by which this compound exerts its biological effects are primarily linked to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may inhibit various kinases involved in signal transduction pathways critical for cell proliferation and survival.
- Apoptosis Induction : By triggering apoptotic pathways, it can effectively reduce tumor cell viability.
- Antimicrobial Mechanisms : The compound's structural features may allow it to disrupt bacterial cell membranes or inhibit essential enzymes.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on FGFR Inhibition : A study demonstrated that derivatives of this compound inhibit FGFR-mediated signaling in breast cancer cells, leading to reduced cell proliferation and increased apoptosis .
- Antituberculosis Activity : Research on related pyrrole derivatives indicated promising results against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 5 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
